Hypoxanthine (6-hydroxypurine) is a naturally occurring purine derivative. [] It serves as a key intermediate in the purine metabolism pathway. [, , ] In biological systems, hypoxanthine exists primarily as a nucleobase, representing the core structure of purine nucleotides. [, , , ]
Synthesis Analysis
Catalytic Hydrogenation: Hypoxanthine can be synthesized by catalytically hydrogenating compounds like 2-cyano-2-phenylazoacetamide under high hydrogen pressure using Raney nickel as a catalyst in ammoniacal formamide. This method offers high yields (60-70%) of practically pure hypoxanthine crystals. []
Chemical Reduction: Sodium dithionite or sodium sulfite in formamide solution containing ammonium chloride at elevated temperatures can convert specific precursors to hypoxanthine, although with lower yields than catalytic hydrogenation. []
Davoll-Lowy Method: This method allows for the simultaneous synthesis of four isomeric glucosyl hypoxanthines, including bis-1,9-(β-d-glucopyranosyl) hypoxanthine, bis-1,7-(β-d-glucopyranosyl) hypoxanthine, 7-β-d-glucopyranosyl hypoxanthine, and 9-β-d-glucopyranosyl hypoxanthine. []
Molecular Structure Analysis
Oxidation: Hypoxanthine undergoes enzymatic oxidation to xanthine and subsequently to uric acid by xanthine oxidase. This pathway is crucial in purine catabolism. [, , , , ]
Phosphoribosylation: Hypoxanthine phosphoribosyltransferase catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP) by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate. This reaction is essential for the salvage pathway of purine nucleotide biosynthesis. [, , , , , , ]
Glycosylation: Hypoxanthine can be glycosylated to form nucleoside derivatives like inosine, which plays roles in cellular signaling and energy transfer. [, ]
Mechanism of Action
Purine Metabolism: Hypoxanthine acts as a substrate and intermediate in purine metabolism, contributing to both the synthesis and degradation of purine nucleotides. [, , , , , , ]
Cellular Signaling: Hypoxanthine can act as a signaling molecule by binding to and activating specific receptors, such as adenosine receptors. []
Metabolic Stress Marker: Hypoxanthine accumulation is indicative of cellular energy depletion and tissue hypoxia, making it a useful marker in various pathological conditions. [, , , , , , ]
Physical and Chemical Properties Analysis
Hypoxanthine is a white, crystalline powder with limited solubility in water and organic solvents. [] Its UV absorbance spectrum shows characteristic peaks, useful for its identification and quantification. [, ]
Applications
Biomarker for Hypoxia and Ischemia: Hypoxanthine serves as a sensitive marker for tissue hypoxia and ischemia in various clinical settings, including stroke, myocardial infarction, and periventricular leukomalacia in preterm infants. [, , , , , ]
Metabolic Studies: Hypoxanthine is widely used in metabolic studies to investigate purine metabolism pathways, enzyme kinetics, and regulation of nucleotide synthesis. [, , , , , , , , , , ]
Cell Culture Studies: Hypoxanthine is a common supplement in cell culture media, supporting the growth of cells deficient in de novo purine synthesis by providing a substrate for the salvage pathway. [, , ]
Genetic Selection: Hypoxanthine-aminopterin-thymidine (HAT) medium is extensively used for selecting cells with functional hypoxanthine phosphoribosyltransferase, a crucial tool in genetic engineering and gene targeting studies. [, ]
Drug Development: Hypoxanthine analogs, such as 6-mercaptopurine and 8-azahypoxanthine, are important chemotherapeutic agents targeting purine metabolism in cancer cells. [, , ]
Future Directions
Developing More Sensitive and Specific Hypoxanthine Sensors: Advancements in biosensor technology hold promise for real-time monitoring of hypoxanthine levels in biological samples, enabling more accurate diagnosis and monitoring of ischemic events. []
Further Elucidating the Role of Hypoxanthine in Neurological Disorders: Investigating the link between hypoxanthine metabolism and neurodegenerative diseases like Lesch-Nyhan syndrome could lead to novel therapeutic strategies. [, , ]
Exploring the Potential of Hypoxanthine as a Therapeutic Target: Inhibiting specific enzymes involved in hypoxanthine metabolism, such as xanthine oxidase, could have therapeutic benefits in conditions associated with oxidative stress and inflammation. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gpr52 antagonist E7 is a Gpr52 antagonist. It reduces mutant HTT levels and rescues Huntington’s disease-associated phenotypes in cellular and mouse models.
Full activation of peroxisome proliferator-activated receptor γ (PPARγ), e.g., using thiazolidinediones, effectively treats insulin resistance and type 2 diabetes but also commonly promotes weight gain, hyperphagia, and edema. GQ-16 is a partial agonist for PPARγ (Ki = 160 nM) which induces adipogenesis significantly less than the full activator rosiglitazone. Like rosiglitazone, GQ-16 reverses high fat diet-mediated impairments in insulin signaling. However, GQ-16 does not induce weight gain, hyperphagia, or edema. GQ-16 does not activate PPARα, PPARβ/δ, or RXRα.1 GQ-16 is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. GQ-16 improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.
Potent, highly selective 5-HT4 receptor antagonist (pKb = 8.8). Displays > 300-fold selectivity over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C and 5-HT3 receptors. Decreases water intake and potentiates drinking. GR113808 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT4.1 It binds to 5-HT4 receptors with an IC50 value of 0.4 nM in COS-7 cells expressing the human recombinant receptor and in guinea pig striatal membranes (IC50 = 0.5 nM). GR113808 is selective for 5-HT4 receptors over 5-HT1 receptors (Kis = >10 µM in dog saphenous vein and porcine vena cava), as well as 5-HT2 and 5-HT3 receptors (Kis = >10 and 1 μM in rabbit thoracic aorta and rat cerebral cortex, respectively). It is also selective for 5-HT4 over adenosine, adrenergic, dopamine, GABA, muscarinic, nicotinic, histamine, and NMDA receptors (Kis = >10 μM for all). GR113808 inhibits relaxation induced by 5-HT in rat thoracic esophagus precontracted by carbachol (carbamoylcholine; pA2 = 9.3). In vivo, GR113808 inhibits 5-methoxytryptamine-induced tachycardia in anaesthetized piglets. GR 113808 is an indolyl carboxylate ester obtained by formal condensation between the carboxy group of 1-methylindole-3-carboxylic acid with the hydroxy group of N-{2-[4-(hydroxymethyl)piperidin-1-yl]ethyl}methanesulfonamide. It has a role as a serotonergic antagonist. It is an indolyl carboxylate ester, a member of piperidines and a sulfonamide.
GR159897 is a nonpeptide antagonist of the neurokinin-2 (NK2) receptor. It binds to NK2 receptors (Ki = 0.32 nM) and is selective for NK2 over NK1 and NK3 receptors in radioligand binding assays (Kis = 5,010 and >1,000 nM, respectively). GR159897 inhibits contractions induced by the NK2 receptor agonist GR64349 in isolated guinea pig trachea (pA2 = 8.7). In vivo GR159897 (0.12 mg/kg) inhibits GR64349-induced bronchoconstriction in anesthetized guinea pigs. GR159897 (0.2-50 µg/kg) increases the amount of time spent in the front of the cage during confrontation with a human observer, a marker of anxiolytic-like activity, in marmosets. GR 159897 is a potent, selective, non-peptide, orally active neurokinin NK2 receptor antagonist. GR 159897 competes for binding of [3H]GR100679 to hNK2-transfected CHO cells with a pKi of 9.5. Inhibits NK2 receptor-mediated contraction of guinea pig trachea with a pA2 of 8.7.